molecular formula C21H19N3O5 B11345986 N-(3,4-dimethoxybenzyl)-2-nitro-N-(pyridin-2-yl)benzamide

N-(3,4-dimethoxybenzyl)-2-nitro-N-(pyridin-2-yl)benzamide

Cat. No.: B11345986
M. Wt: 393.4 g/mol
InChI Key: MYLBRMDSKMZUNU-UHFFFAOYSA-N
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Description

N-[(3,4-DIMETHOXYPHENYL)METHYL]-2-NITRO-N-(PYRIDIN-2-YL)BENZAMIDE: is a complex organic compound characterized by the presence of multiple functional groups, including methoxy, nitro, and pyridinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(3,4-DIMETHOXYPHENYL)METHYL]-2-NITRO-N-(PYRIDIN-2-YL)BENZAMIDE typically involves a multi-step process. One common method includes the following steps:

    Formation of the Benzamide Core: The initial step involves the reaction of 2-nitrobenzoic acid with thionyl chloride to form 2-nitrobenzoyl chloride.

    Introduction of the Pyridinyl Group: The 2-nitrobenzoyl chloride is then reacted with 2-aminopyridine to form 2-nitro-N-(pyridin-2-yl)benzamide.

    Attachment of the Dimethoxyphenyl Group: The final step involves the reaction of 2-nitro-N-(pyridin-2-yl)benzamide with 3,4-dimethoxybenzyl chloride in the presence of a base such as potassium carbonate to yield the target compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The methoxy groups can undergo oxidation to form corresponding quinones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or iron powder in acidic conditions.

    Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide.

Major Products Formed:

    Oxidation: Formation of quinones.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.

Medicine:

  • Explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties.

Industry:

  • Utilized in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of N-[(3,4-DIMETHOXYPHENYL)METHYL]-2-NITRO-N-(PYRIDIN-2-YL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can participate in redox reactions, while the pyridinyl and methoxy groups can form hydrogen bonds and π-π interactions with target molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

  • N-(3,4-DIMETHOXYPHENETHYL)-2-(3,4-DIMETHOXYPHENYL)ACETAMIDE
  • N-(2,4-DIMETHOXYPHENYL)-2-METHYL-3-NITROBENZAMIDE
  • N-[(3,4-DIMETHOXYPHENYL)METHYLENEAMINO]-4-HYDROXY-BENZAMIDE

Comparison:

  • N-[(3,4-DIMETHOXYPHENYL)METHYL]-2-NITRO-N-(PYRIDIN-2-YL)BENZAMIDE is unique due to the presence of both nitro and pyridinyl groups, which confer distinct chemical reactivity and biological activity.
  • N-(3,4-DIMETHOXYPHENETHYL)-2-(3,4-DIMETHOXYPHENYL)ACETAMIDE lacks the nitro group, resulting in different redox properties.
  • N-(2,4-DIMETHOXYPHENYL)-2-METHYL-3-NITROBENZAMIDE has a different substitution pattern on the benzamide core, affecting its steric and electronic properties.
  • N-[(3,4-DIMETHOXYPHENYL)METHYLENEAMINO]-4-HYDROXY-BENZAMIDE contains a hydroxyl group, which can form additional hydrogen bonds, influencing its interaction with biological targets.

Properties

Molecular Formula

C21H19N3O5

Molecular Weight

393.4 g/mol

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-2-nitro-N-pyridin-2-ylbenzamide

InChI

InChI=1S/C21H19N3O5/c1-28-18-11-10-15(13-19(18)29-2)14-23(20-9-5-6-12-22-20)21(25)16-7-3-4-8-17(16)24(26)27/h3-13H,14H2,1-2H3

InChI Key

MYLBRMDSKMZUNU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=CC=CC=C3[N+](=O)[O-])OC

Origin of Product

United States

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